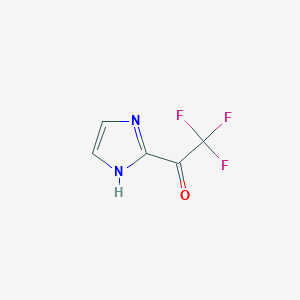

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethan-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of related imidazole-containing compounds typically involves the reaction of imidazole with chloroacetyl chloride, producing 2-chloro-1-(1H-imidazole-1-yl)-ethanone. This intermediate can then undergo further reactions, such as treatment with hydrazine hydrate, to yield various derivatives. Condensation reactions with aromatic aldehydes can afford substituted Schiff's bases of these imidazole derivatives. The structures of synthesized products are usually confirmed through IR, Mass, and 1H-NMR spectroscopic data analysis (Patel et al., 2011).

Molecular Structure Analysis

Crystal and molecular structures of imidazole derivatives have been determined by single-crystal X-ray diffraction. Molecular geometries from these experiments are often compared with those calculated using Density Functional Theory (DFT), which reveals extensive hydrogen bonding and π-ring interactions responsible for crystal stabilization (Şahin et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives can undergo various chemical reactions, including electrophilic substitution and cycloaddition. These reactions are influenced by the presence of the trifluoroethyl group, which can affect the electron distribution within the molecule, thus impacting reactivity and the formation of products (Vuillermet et al., 2020).

Physical Properties Analysis

The physical properties of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone derivatives, such as melting points, solubility, and thermal stability, can be analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These properties are crucial for determining the suitability of these compounds for various applications (Govindhan et al., 2017).

Aplicaciones Científicas De Investigación

Investigación Biológica

Se ha descubierto que los derivados del imidazol, como “2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethan-1-one”, presentan una amplia gama de propiedades biológicas . Muestran diferentes actividades biológicas como antibacterial, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamibiana, antihelmíntica, antifúngica y ulcerogénica .

Síntesis de Colorantes Fluorescentes

Se puede utilizar como intermedio para la síntesis de colorantes fluorescentes, que se utilizan principalmente en la investigación de etiquetado biológico y bioimagen .

Sustrato Enzimático

Este compuesto también se puede utilizar como sustrato enzimático para detectar la actividad de ciertas moléculas fluorescentes .

Síntesis Química

El imidazol se ha convertido en un sintón importante en el desarrollo de nuevos fármacos . Se utiliza en la síntesis de varios compuestos químicos, incluidas las sondas fotorreactivas que diferencian los sitios de unión de los antagonistas no competitivos del receptor GABA, los alfa-manósidos fotorreactivos y los péptidos mannosílicos .

Inactivadores del Citocromo P450 2B6 Humano

Este compuesto se utiliza en la síntesis de inactivadores del citocromo P450 2B6 humano .

Análogos del Ácido Fusídico Marcados con Fotoafinidad

Se utiliza en la síntesis de análogos del ácido fusídico marcados con fotoafinidad .

Ciencia de Materiales

En la ciencia de materiales, los derivados del imidazol se utilizan en la síntesis de nuevos materiales con propiedades únicas .

Safety and Hazards

Direcciones Futuras

Imidazole, the core of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone, has a broad range of chemical and biological properties and is used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone and its derivatives may have potential applications in drug development.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is suggested that the compound can act as an enzyme substrate to study enzyme kinetics and mechanisms. By observing how enzymes interact with this trifluoroethylated imidazole, scientists can gain insights into enzyme specificity and the role of fluorine in biological systems.

Biochemical Pathways

Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Action Environment

It is known that the compound is highly soluble in water and other polar solvents , which suggests that its action may be influenced by the polarity of its environment.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3(11)4-9-1-2-10-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUYAJLYJNJPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256158 | |

| Record name | 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105480-29-3 | |

| Record name | 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105480-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

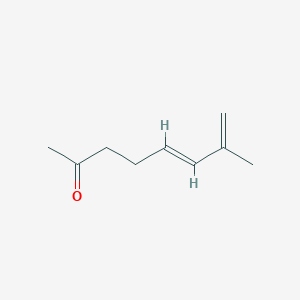

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

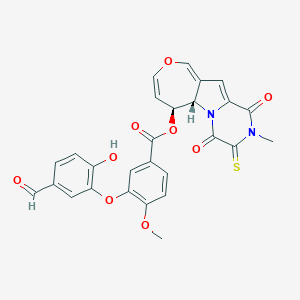

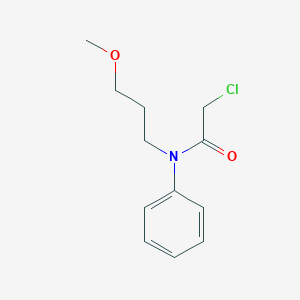

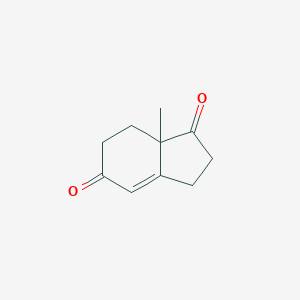

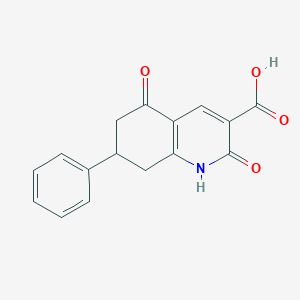

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)

![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)